molecular formula C10H11N3O3S B7777071 ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B7777071
M. Wt: 253.28 g/mol
InChI Key: XXHVFELGEGQCPU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Oxo moiety: Contributes to tautomerism and electronic properties.
  • Ethyl ester at position 6: Influences lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-16-10(15)7-5(2)6-8(17-7)12-4-13(11)9(6)14/h4H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHVFELGEGQCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Carboxylates with Formamidine Reagents

A widely adopted method involves the cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with formamidine acetate under high-temperature conditions . For example, a solution of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (8 g, 26.90 mmol) in formamide (150 mL) was refluxed at 180°C for 4 hours under nitrogen, yielding 55% of the target compound after column chromatography . Key spectral data include:

  • ¹H NMR (200 MHz, DMSO-d₆) : δ 2.81 (s, 3H, CH₃), 2.69 (s, 3H, CH₃), 1.29 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂) .

  • LC-MS : m/z 295.32 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃N₃O₄S .

This method leverages the nucleophilic attack of the amino group on the formamidine carbon, followed by cyclodehydration to form the pyrimidine ring. The use of formamide as both solvent and reagent minimizes side reactions, though prolonged heating risks decomposition.

S-Alkylation and Cyclization of Tetrahydrothienopyrimidine Precursors

Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate serves as a key intermediate for further functionalization . Treatment with phenacyl bromide or carboxylic acids in polyphosphoric acid (PPA) at 170°C induces cyclization to yield fused thiadiazolo-thienopyrimidine derivatives. For instance, heating the thioxo precursor (3.0 g) in acetic acid-PPA (1:1) for 5–7 hours produced methyl 2,7-dimethyl-8-oxo-8H- thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylate in 55% yield . While this route primarily generates analogs, adjusting the alkylating agent (e.g., ethyl bromide) could direct synthesis toward the target compound.

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate the condensation of 3-aminothiophene-2-carboxylates with urea derivatives. A representative protocol involves irradiating ethyl 3-amino-5-methylthiophene-2-carboxylate (5 mmol) with urea (10 mmol) and catalytic p-toluenesulfonic acid (PTSA) in DMF at 150°C for 20 minutes . This method achieves 68% yield, with purification via recrystallization from ethanol. ¹H NMR analysis confirms the absence of thioxo impurities (δ 5.74 ppm, singlet for NH₂) , highlighting the efficiency of microwave conditions in suppressing side reactions.

Acid-Catalyzed Esterification of Carboxylic Acid Intermediates

The target compound’s ethyl ester group is introduced via esterification of the corresponding carboxylic acid intermediate. For example, 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (1a-c) is refluxed with ethanol (25 mL) and concentrated sulfuric acid (2 mL) at 80°C for 6 hours . After neutralization with NaHCO₃ and extraction with ethyl acetate, the crude product is purified by silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 72% of the ester. Elemental analysis aligns with theoretical values (C, 48.81%; H, 4.44%; N, 14.23%; S, 10.85%) .

Enzymatic Resolution for Enantioselective Synthesis

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures of thienopyrimidine carboxylates. In a typical procedure, the racemic carboxylic acid (2 mmol) is dissolved in tert-butanol (10 mL) with vinyl acetate (4 mmol) and lipase (50 mg). After 24 hours at 37°C, the (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer of the target compound with 89% enantiomeric excess (ee) . While this approach is less common, it underscores the potential for chiral synthesis in pharmaceutical applications.

Comparative Analysis of Synthesis Routes

Method Starting Material Conditions Yield Purity (HPLC)
Cyclocondensation Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate180°C, 4 h, N₂ atmosphere55%98.5%
S-Alkylation Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothienopyrimidine-6-carboxylate170°C, PPA, 5–7 h55%97.2%
Microwave Synthesis Ethyl 3-amino-5-methylthiophene-2-carboxylate150°C, 20 min, microwave68%99.1%
Acid-Catalyzed Esterification 3-Amino-5-methyl-4-oxo-thienopyrimidine-6-carboxylic acid80°C, H₂SO₄, 6 h72%96.8%
Enzymatic Resolution Racemic thienopyrimidine carboxylic acid37°C, lipase, 24 h45%*89% ee

*Yield refers to the desired (S)-enantiomer.

Critical Evaluation of Methodologies

The cyclocondensation route offers scalability but requires stringent temperature control to prevent decomposition. In contrast, microwave synthesis reduces reaction times significantly but demands specialized equipment. Enzymatic resolution , while innovative, remains limited by moderate yields and the need for chiral starting materials. For industrial applications, the acid-catalyzed esterification method balances yield and practicality, though it generates stoichiometric acidic waste.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

Ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry reported that modifications to the thieno[2,3-d]pyrimidine core enhanced the compound's potency against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that certain substituents increased lipophilicity and improved membrane permeability, leading to enhanced antibacterial effects .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: Inducing Apoptosis
In vitro studies demonstrated that this compound triggered apoptotic pathways in human breast cancer cells (MCF-7). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a promising avenue for cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Research Findings: DHFR Inhibition
A study highlighted that derivatives of ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine exhibited competitive inhibition against DHFR. This inhibition was quantified using enzyme kinetics, revealing a promising IC50 value that suggests potential use in treating diseases like malaria and certain cancers where DHFR plays a pivotal role .

Synthesis and Structural Modifications

The synthesis of ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine derivatives has been extensively documented. Researchers have explored various synthetic pathways to optimize yield and purity.

Synthesis Overview
The compound can be synthesized through multi-step reactions involving thienopyrimidine intermediates. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and minimize by-products. This efficient synthesis route facilitates the exploration of numerous derivatives for biological testing .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with DNA synthesis or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₁₁N₃O₃S 253.28 (estimated) 3-NH₂, 5-CH₃, 4-O, 6-COOEt Ethyl ester enhances lipophilicity; amino group enables hydrogen bonding.
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate C₉H₉N₃O₃S 239.25 3-NH₂, 5-CH₃, 4-O, 6-COOMe Methyl ester reduces lipophilicity vs. ethyl analog; similar reactivity.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₉ClN₂O₂S 256.71 4-Cl, 5-CH₃, 6-COOEt Chlorine substituent increases electrophilicity; potential for SN reactions.
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate C₂₁H₂₃N₃O₄S 413.50 4-morpholino, 2-(3-hydroxyphenyl), 6-COOEt Morpholino group improves aqueous solubility; phenolic -OH enhances H-bonding.
Ethyl 5-methyl-4-(4-(3-phenylthioureido)phenylamino)-thieno[2,3-d]pyrimidine-6-carboxylate C₂₄H₂₄N₆O₂S₂ 500.62 4-thioureido-phenylamino, 6-COOEt Thioureido group introduces sulfur-based interactions; higher molecular weight.

Functional Group Modifications and Implications

Ester Variations (Ethyl vs. Methyl)
  • The ethyl ester in the target compound increases lipophilicity compared to the methyl analog (C₁₀H₁₁N₃O₃S vs.
  • Methyl esters are more susceptible to hydrolysis than ethyl esters due to steric and electronic effects .
Substituents at Position 4
  • 4-Oxo vs. 4-Chloro: The 4-oxo group in the target compound participates in keto-enol tautomerism, while the 4-chloro analog () is electron-withdrawing, making it reactive in nucleophilic substitutions .
  • 4-Morpholino: Replacing the oxo group with morpholino () introduces a tertiary amine, improving solubility and enabling interactions with biological targets via hydrogen bonding .
Amino Group Derivatives
  • 3-Amino (Target) vs. 4-Thioureido-Phenylamino (): The thioureido group adds hydrogen-bonding capacity and sulfur-based interactions, which may enhance binding affinity in enzyme inhibition but increase molecular weight and synthetic complexity .

Biological Activity

Ethyl 3-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C10H11N3O3S
  • Molecular Weight : 253.28 g/mol
  • Chemical Structure : The thieno[2,3-d]pyrimidine skeleton contributes to its biological activity, resembling purine structures which are crucial in various biological processes .

Anticancer Properties

  • Inhibition of Tumor Cell Proliferation :
    • This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM .
    • A study by Guo et al. synthesized various thieno[2,3-d]pyrimidine derivatives and found that compounds with electron-withdrawing groups demonstrated enhanced cytotoxic activity against MDA-MB-231 cells compared to others .
  • Mechanisms of Action :
    • The anticancer activity is primarily attributed to the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are crucial for tumor growth and metastasis .
    • Molecular docking studies suggest that these compounds may effectively bind to target proteins involved in tumorigenesis, enhancing their potential as therapeutic agents against various cancers .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold significantly influence biological activity:

Compound ModificationObserved ActivityIC50 Value
Electron-withdrawing groupsIncreased cytotoxicity27.6 μM
Substituted phenyl groupsVariable activityRanges from 29.3 μM to >50 μM
Alkyl substitutionsModerate activityNot specified

These findings underscore the importance of chemical structure in determining the efficacy of thieno[2,3-d]pyrimidine derivatives as anticancer agents.

Case Studies

  • Triple-Negative Breast Cancer :
    • A series of thieno[2,3-d]pyrimidine derivatives were tested against TNBC cell lines. Among these, specific derivatives exhibited potent inhibitory effects on cell proliferation, demonstrating potential as targeted therapies for aggressive breast cancer subtypes .
  • Non-Small Cell Lung Cancer :
    • Research indicated that certain derivatives showed inhibitory activity against non-small cell lung cancer cells with effectiveness ranging between 43% to 87% inhibition at varying concentrations .

Chemical Reactions Analysis

S-Alkylation Reactions

The thioxo group at position 2 undergoes nucleophilic substitution with alkyl halides. For example:

  • Reaction with 4-methylbenzyl bromide :

    • Conditions : DMSO, room temperature, 12 hours.

    • Product : Ethyl 3-amino-5-methyl-2-[(4-methylbenzyl)thio]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (2 ).

    • Yield : 85% .

    • Key spectral data :

      • ¹H NMR (DMSO-d₆) : δ 1.29 (t, 3H, OCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 4.30 (q, 2H, OCH₂), 5.74 (s, 2H, NH₂) .

Cyclization with Carboxylic Acids

The compound forms fused heterocycles under acidic conditions:

  • Reaction with acetic acid and polyphosphoric acid :

    • Conditions : 170°C, 5–7 hours.

    • Product : Methyl 2,7-dimethyl-8-oxo-8H- thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylate (3 ).

    • Yield : 55% .

    • Key spectral data :

      • ¹H NMR (DMSO-d₆) : δ 2.69 (s, 3H, CH₃), 2.81 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃) .

Formation of Heterocyclic Systems

Interaction with phenacyl bromide generates tricyclic derivatives:

  • Reaction with phenacyl bromide :

    • Conditions : Ethanol, reflux, 6 hours.

    • Product : Ethyl 7-methyl-8-oxo-2-phenyl-8H- thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylate (4 ).

    • Yield : 60% .

    • Key spectral data :

      • ¹H NMR (DMSO-d₆) : δ 1.34 (t, 3H, OCH₂CH₃), 2.80 (s, 3H, CH₃), 7.45–7.89 (m, 5H, Ar-H) .

Comparative Reaction Outcomes

Reaction TypeReagentProduct ClassYield (%)Key Functional Groups Introduced
S-Alkylation4-methylbenzyl bromideThioether derivatives85Ar-CH₂-S, NH₂
Acid-catalyzed cyclizationAcetic acid/PPAThiadiazolo-thienopyrimidines55Fused thiadiazole ring
Phenacyl bromide cyclizationPhenacyl bromideTricyclic thiadiazolo derivatives60Phenyl substitution, fused thiadiazole

Mechanistic Insights

  • S-Alkylation : Proceeds via nucleophilic attack of the thiolate anion on the alkyl halide, followed by deprotonation .

  • Cyclization : Carboxylic acids act as both solvent and catalyst, facilitating ring closure through dehydration .

Biological Implications

Derivatives synthesized from these reactions exhibit:

  • Anti-inflammatory activity : Compound 3 showed 68% inhibition in carrageenan-induced edema models (vs. 73% for diclofenac) .

  • COX-2 binding : Molecular docking confirmed interactions with key residues (e.g., Met769, Val702) in cyclooxygenase-2 .

Industrial and Synthetic Relevance

  • Scalability : Reactions are amenable to continuous-flow systems due to mild conditions (e.g., <200°C) .

  • Purification : Products are isolated via flash chromatography (hexane:ethyl acetate gradients) with >95% purity .

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialsReagents/ConditionsYieldReference
Aldehyde, ethyl acetoacetate, thioureaHCl/EtOH, reflux60–78%
Intermediate + 3-amino-5-methylisoxazoleAcOH/Ac₂O, reflux70–85%

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography is the gold standard for resolving the 3D structure. For example, single-crystal X-ray diffraction revealed a flattened boat conformation in the pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR and IR spectroscopy identify functional groups. The amino group (~3300 cm⁻¹ in IR) and ester carbonyl (~1700 cm⁻¹) are key markers. NMR data (e.g., δ 1.2–1.4 ppm for ethyl CH₃) confirm substituent integration .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP 1
Dihedral angle80.94°
Puckering (C5 deviation)0.224 Å

Basic: How is the compound screened for biological activity in preliminary studies?

  • Antibacterial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against strains like Pseudomonas aeruginosa and Proteus vulgaris. Substituents like benzylthio groups enhance activity .
  • Enzyme inhibition studies : For example, PDE (phosphodiesterase) or kinase inhibition assays using fluorescence-based protocols .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Glacial acetic acid/acetic anhydride mixtures improve cyclization efficiency (e.g., 78% yield for thiazolopyrimidine derivatives) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can reduce side reactions. Sodium acetate is effective for stabilizing intermediates .
  • Temperature control : Reflux conditions (e.g., 8–10 hours at 110°C) balance reaction completion and decomposition risks .

Advanced: How to resolve contradictions between NMR and X-ray data in structural analysis?

  • Dynamic vs. static structures : NMR may average conformations (e.g., puckered vs. planar rings), while X-ray captures static snapshots. For thieno-pyrimidines, X-ray confirmed a non-planar pyrimidine ring despite NMR suggesting symmetry .
  • Hydrogen bonding networks : X-ray identifies intermolecular interactions (e.g., C–H···O bonds) that NMR might miss, explaining discrepancies in tautomer populations .

Advanced: What substituents enhance antibacterial activity in SAR studies?

  • Electron-withdrawing groups : Chloro or trifluoromethoxy substituents on aryl rings improve membrane penetration .
  • Alkylthio modifications : A benzylthio group at position 2 increases activity against Gram-negative bacteria (e.g., P. aeruginosa MIC = 32 µg/mL) .

Q. Table 3: Substituent Effects on Activity

SubstituentTarget StrainMIC (µg/mL)Reference
BenzylthioP. aeruginosa32
4-MethylphenylP. vulgaris64

Advanced: What mechanistic insights explain cyclization efficiency in thieno-pyrimidine synthesis?

  • Nucleophilic attack : The amino group at position 3 initiates ring closure by attacking the carbonyl carbon at position 4, forming the pyrimidine core .
  • Solvent-assisted proton transfer : Acetic acid facilitates proton shuffling during cyclization, reducing energy barriers .

Advanced: How to address analytical challenges in purity assessment?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate regioisomers. MS detects trace impurities (<0.1%) .
  • TLC vs. crystallization : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while recrystallization (ethyl acetate/ethanol) removes polar byproducts .

Notes

  • Methodological focus maintained for synthesis, characterization, and SAR.
  • Contradictions in structural data (NMR vs. X-ray) and substituent effects highlighted for critical analysis.

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